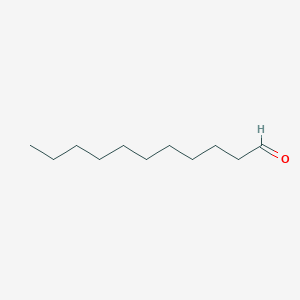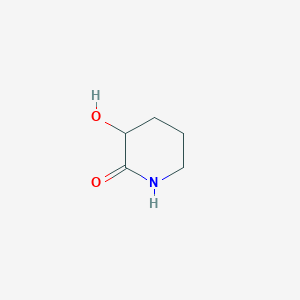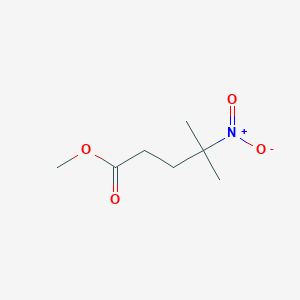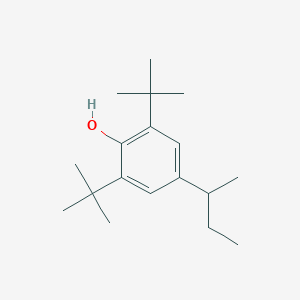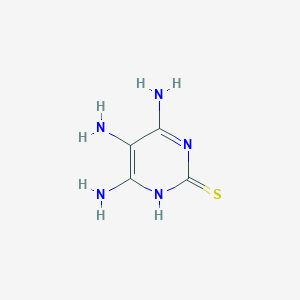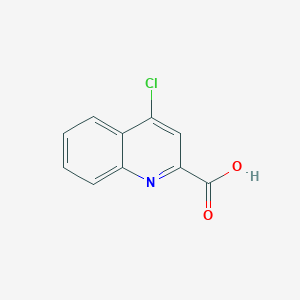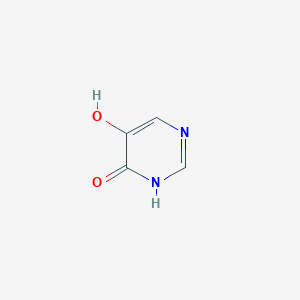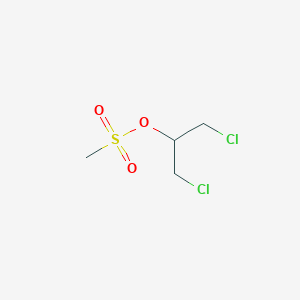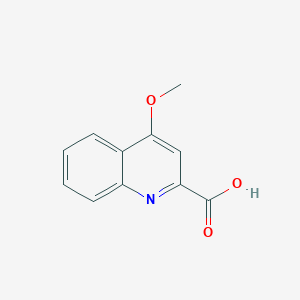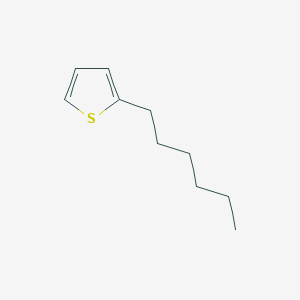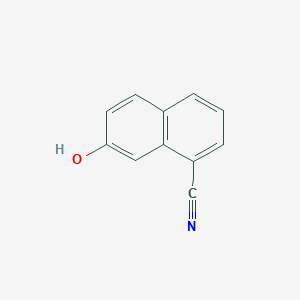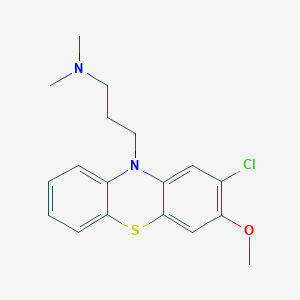
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- is a heterocyclic compound that belongs to the phenothiazine family. It has been widely used as an antipsychotic drug for the treatment of various mental disorders such as schizophrenia and bipolar disorder. However, in recent years, this compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain, which are responsible for the symptoms of schizophrenia. It also has an affinity for the serotonin receptors, which may contribute to its antidepressant effects.
Effets Biochimiques Et Physiologiques
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has antiviral properties and has been shown to inhibit the replication of viruses such as HIV and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It also has a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, it also has some limitations, such as its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the research on Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy-. One area of interest is its potential use as an anticancer drug. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its potential use as an antiviral drug. Studies are needed to determine its efficacy in treating viral infections such as HIV and hepatitis C. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
In conclusion, Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- is a compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential applications and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- involves the reaction of 2-chloro-10-(3-chloropropyl)-3-methoxyphenothiazine with dimethylamine. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a wide range of biological activities including antipsychotic, anticancer, and antiviral properties.
Propriétés
Numéro CAS |
17800-20-3 |
|---|---|
Nom du produit |
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- |
Formule moléculaire |
C18H21ClN2OS |
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
3-(2-chloro-3-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H21ClN2OS/c1-20(2)9-6-10-21-14-7-4-5-8-17(14)23-18-12-16(22-3)13(19)11-15(18)21/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Clé InChI |
CEHKBRONOPQZSA-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)OC |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)OC |
Autres numéros CAS |
17800-20-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



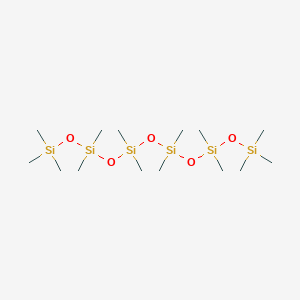

![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
